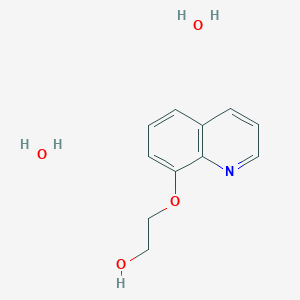
2-Quinolin-8-yloxyethanol;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolin-8-yloxyethanol;dihydrate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound is characterized by the presence of a quinoline moiety attached to an ethanol group, with two molecules of water of crystallization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-8-yloxyethanol;dihydrate typically involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone. The product is then crystallized from water to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Quinolin-8-yloxyethanol;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yloxyacetic acid.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinolin-8-yloxyacetic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Quinolin-8-yloxyethanol;dihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Quinolin-8-yloxyethanol;dihydrate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. The ethanol group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-8-ol: A parent compound with similar biological activities but lacking the ethanol moiety.
2-(Quinolin-8-yloxy)acetohydrazide: A derivative with additional functional groups that enhance its biological activity.
8-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 8-position, known for its antimicrobial properties.
Uniqueness
2-Quinolin-8-yloxyethanol;dihydrate is unique due to the presence of the ethanol moiety, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
138647-38-8 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-quinolin-8-yloxyethanol;dihydrate |
InChI |
InChI=1S/C11H11NO2.2H2O/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10;;/h1-6,13H,7-8H2;2*1H2 |
Clave InChI |
SREQATCIFWZTRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCO)N=CC=C2.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)

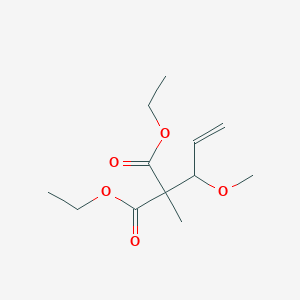
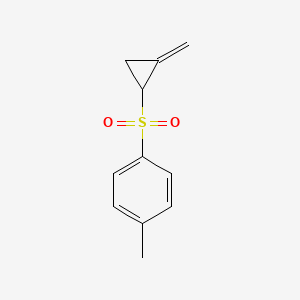

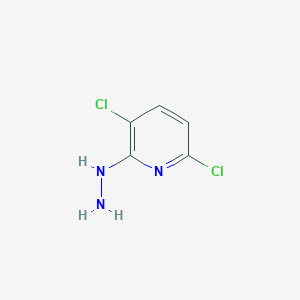
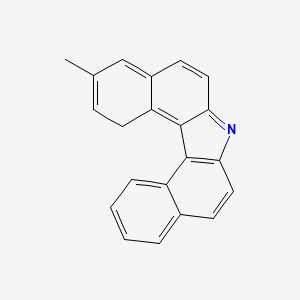
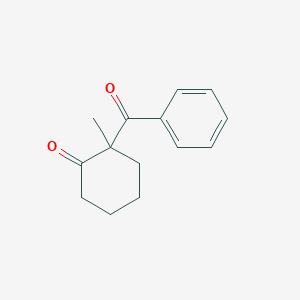
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
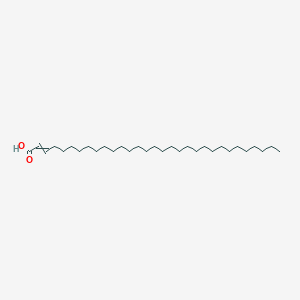
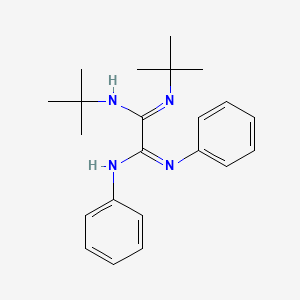
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
